Cas no 497853-95-9 ((4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol)
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-氨基-苯基)-(1-甲基-1H-咪唑基-2-基)-甲醇
- (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
- (4-aminophenyl)-(1-methylimidazol-2-yl)methanol
- HMS1699H07
- STK735197
- Z235345525
- 1H-Imidazole-2-methanol, alpha-(4-aminophenyl)-1-methyl-
- EN300-27140
- MFCD06619337
- G35042
- 497853-95-9
- 870-727-3
- SCHEMBL6651894
- CS-0215657
- LS-08002
- AKOS000144289
- ALBB-024460
- AKOS016347462
-
- MDL: MFCD06619337
- Inchi: 1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3
- InChI Key: LRLMBYIRRCQVAM-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)N)C1=NC=CN1C
Computed Properties
- Exact Mass: 203.105862047Da
- Monoisotopic Mass: 203.105862047Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.099
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621073-50mg |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621073-100mg |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A621073-500mg |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 500mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB414808-500 mg |
(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 500 mg |
€272.40 | 2023-07-19 | ||
| Enamine | EN300-27140-1g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 1g |
$256.0 | 2023-09-11 | |
| Enamine | EN300-27140-5g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 5g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-27140-10g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 10g |
$1101.0 | 2023-09-11 | |
| Enamine | EN300-27140-0.05g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 0.05g |
$42.0 | 2023-09-11 | |
| Enamine | EN300-27140-0.1g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 0.1g |
$66.0 | 2023-09-11 | |
| Enamine | EN300-27140-0.25g |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol |
497853-95-9 | 96% | 0.25g |
$92.0 | 2023-09-11 |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol Suppliers
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
Introduction to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol (CAS No. 497853-95-9)
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, identified by its CAS number 497853-95-9, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal chemistry research. The structural features of this molecule, particularly the combination of a phenyl ring substituted with an amino group and a methanol moiety linked to a methyl-substituted imidazole ring, contribute to its unique chemical properties and reactivity.
The pharmacological relevance of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol stems from its ability to interact with various biological targets. Recent studies have highlighted its potential as a scaffold for the development of novel therapeutic agents. The presence of the amino group in the phenyl ring allows for hydrogen bonding interactions, which are crucial for binding affinity in drug design. Additionally, the imidazole ring, a common motif in bioactive molecules, contributes to the compound's ability to modulate biological pathways.
In the context of contemporary pharmaceutical research, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol has been explored for its potential applications in treating various diseases. For instance, its structural framework suggests that it may interfere with enzyme inhibition or receptor binding, which are key mechanisms in drug action. Researchers have been particularly interested in its potential as an anti-inflammatory agent, given the known role of imidazole derivatives in modulating inflammatory responses.
The synthesis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group into the phenyl ring is typically achieved through nucleophilic aromatic substitution or reduction of nitro groups. The subsequent coupling of the methanol moiety to the imidazole ring is often performed using condensation reactions or metal-catalyzed cross-coupling techniques. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
The biological evaluation of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting a therapeutic potential in conditions such as arthritis or autoimmune diseases. Furthermore, preliminary animal models have shown that this compound can modulate immune responses without significant side effects. These findings underscore the importance of further investigation into its pharmacological profile.
The development of novel drugs often involves optimizing the chemical structure of lead compounds to enhance their efficacy and safety. In the case of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, modifications can be made to both the phenyl and imidazole moieties to improve pharmacokinetic properties such as solubility and metabolic stability. Additionally, computational methods such as molecular docking and pharmacokinetic modeling are employed to predict how structural changes will affect biological activity.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational techniques allow researchers to simulate the interactions between (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol and biological targets at an atomic level. This approach not only accelerates the identification of promising compounds but also provides insights into their mechanism of action. Such simulations are particularly valuable when experimental data is limited or when multiple compounds need to be evaluated simultaneously.
The future prospects for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol are promising, given its unique structural features and potential biological activity. Ongoing research aims to elucidate its full pharmacological profile and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
In conclusion, (4-aminophenyl)(1-methyl-1H-imidazol-2-ylmethanol) (CAS No. 497853-95-9) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and potential biological activity make it a valuable candidate for further research and development. As scientific knowledge progresses, this compound is likely to contribute significantly to the discovery and development of novel therapeutic agents that improve human health.
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